

Firefly Luciferase-IN-1: Application Notes and Protocols for Drug Discovery Screening

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Compound of Interest

Compound Name: *Firefly luciferase-IN-1*

Cat. No.: *B154489*

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Introduction

Firefly luciferase (Fluc) is a widely utilized reporter enzyme in drug discovery and biomedical research, primarily due to the high sensitivity and broad dynamic range of its bioluminescent reaction. However, the reliability of Fluc-based high-throughput screening (HTS) assays can be compromised by compounds that directly inhibit the luciferase enzyme, leading to false-positive or false-negative results. **Firefly luciferase-IN-1** is a highly potent and reversible inhibitor of firefly luciferase, making it an invaluable tool for identifying and characterizing such off-target effects. Its high potency also makes it an excellent positive control in luciferase inhibition assays.

This document provides detailed application notes and experimental protocols for the use of **Firefly luciferase-IN-1** in drug discovery screening, enabling researchers to validate HTS results and mitigate assay interference.

Physicochemical Properties and Potency

Firefly luciferase-IN-1, also identified as compound 48 in the primary literature, is a 2-benzylidene-tetralone derivative.^[1] Its key properties are summarized in the table below.

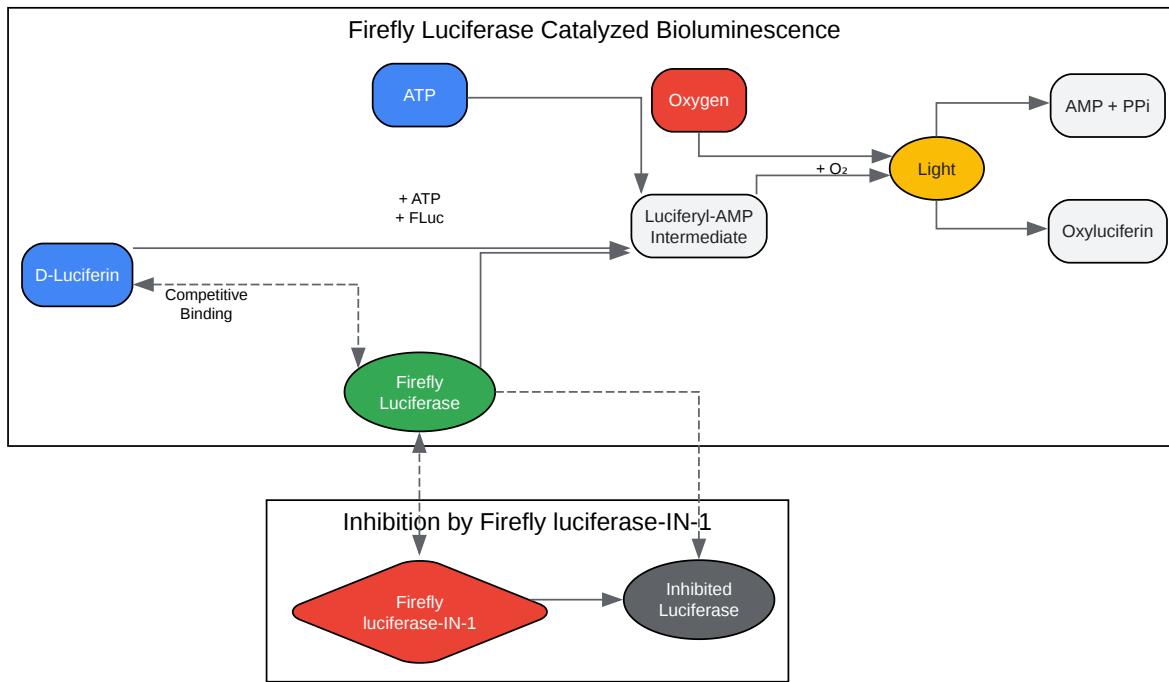
Property	Value	Reference
Molecular Formula	$C_{19}H_{16}O_3$	[1]
Molecular Weight	292.33 g/mol	[1]
IC_{50} (Biochemical)	0.25 nM	[1]
Mode of Inhibition	Reversible, Competitive with D-luciferin	[1]

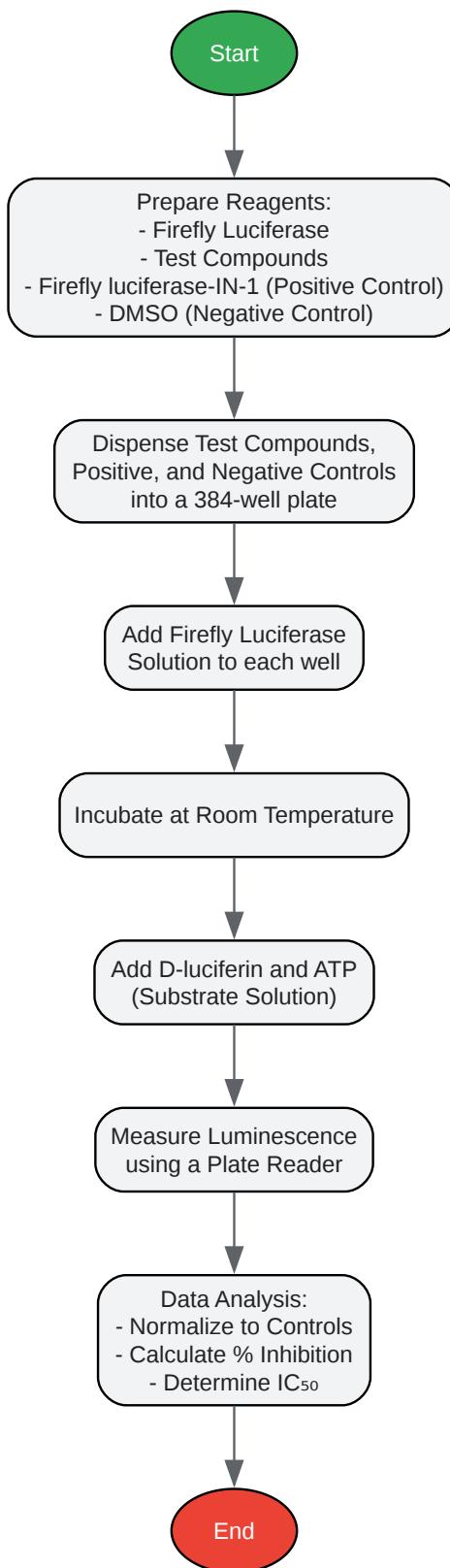
Applications in Drug Discovery

- Positive Control in Luciferase Inhibition Assays: Due to its sub-nanomolar potency, **Firefly luciferase-IN-1** serves as a robust positive control to validate the performance of assays designed to detect firefly luciferase inhibitors.
- Assay Validation and Counterscreening: It can be used to distinguish true hits from false positives in HTS campaigns that employ firefly luciferase as a reporter. By running a parallel screen with **Firefly luciferase-IN-1**, compounds that inhibit the reporter enzyme can be flagged.
- Mechanism of Action Studies: For compounds identified as potential luciferase inhibitors, **Firefly luciferase-IN-1** can be used as a reference compound in mechanistic studies to determine their mode of inhibition.

Signaling Pathway and Experimental Workflow

The bioluminescent reaction catalyzed by firefly luciferase is a two-step process that is dependent on the substrates D-luciferin and ATP. **Firefly luciferase-IN-1** exerts its inhibitory effect by competing with D-luciferin for binding to the enzyme.



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References

- 1. Identification of 2-Benzylidene-tetralone Derivatives as Highly Potent and Reversible Firefly Luciferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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